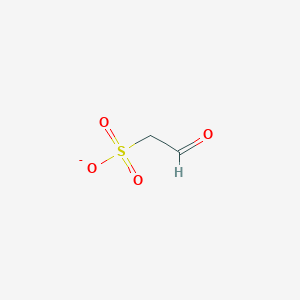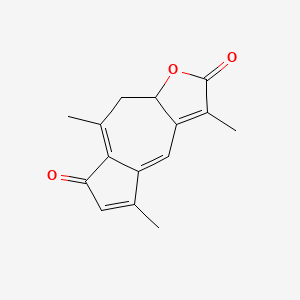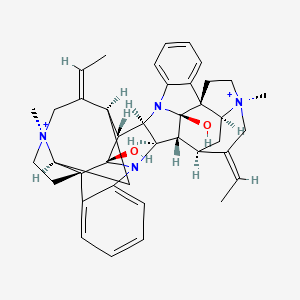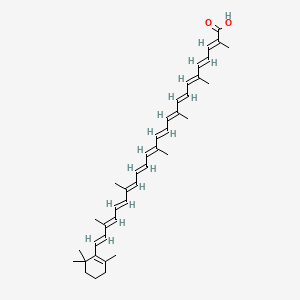![molecular formula C20H21N3O3 B1231474 4-[5-(4-methoxyphenyl)-3-isoxazolyl]-N-(2-pyridinylmethyl)butanamide](/img/structure/B1231474.png)
4-[5-(4-methoxyphenyl)-3-isoxazolyl]-N-(2-pyridinylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-methoxyphenyl)-3-isoxazolyl]-N-(2-pyridinylmethyl)butanamide is a member of methoxybenzenes.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds, including derivatives of 4-[5-(4-methoxyphenyl)-3-isoxazolyl]-N-(2-pyridinylmethyl)butanamide, have been extensively researched for their biological activities. A study by Aziz‐ur‐Rehman et al. (2016) focused on synthesizing compounds similar to 4-[5-(4-methoxyphenyl)-3-isoxazolyl]-N-(2-pyridinylmethyl)butanamide, showing their potential as lipoxygenase inhibitors, indicating the compound's role in enzyme inhibition research (Aziz‐ur‐Rehman et al., 2016).
Antimicrobial and Anticancer Potential
The compound and its derivatives have been investigated for antimicrobial and anticancer properties. For instance, Sirajuddin et al. (2015) synthesized a related compound and evaluated it for various biological activities, including antimicrobial and anticancer effects, demonstrating its potential in medical research (Sirajuddin et al., 2015).
Chemical Synthesis and Structure-Activity Relationships
The chemical synthesis and structure-activity relationships of compounds structurally related to 4-[5-(4-methoxyphenyl)-3-isoxazolyl]-N-(2-pyridinylmethyl)butanamide have been explored in various studies. For example, Ueda et al. (1991) synthesized and tested derivatives for their antisecretory activity, highlighting the significance of structural modifications in enhancing biological activity (Ueda et al., 1991).
Biological Systems and Pharmacological Evaluation
The compound's analogs have been tested in various biological systems for pharmacological evaluation. Research by Tordjman et al. (2003) on a butanamide derivative showcased its analgesic and anti-inflammatory activities in animal models, contributing to our understanding of the compound's therapeutic potential (Tordjman et al., 2003).
Propiedades
Nombre del producto |
4-[5-(4-methoxyphenyl)-3-isoxazolyl]-N-(2-pyridinylmethyl)butanamide |
|---|---|
Fórmula molecular |
C20H21N3O3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
4-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)butanamide |
InChI |
InChI=1S/C20H21N3O3/c1-25-18-10-8-15(9-11-18)19-13-16(23-26-19)6-4-7-20(24)22-14-17-5-2-3-12-21-17/h2-3,5,8-13H,4,6-7,14H2,1H3,(H,22,24) |
Clave InChI |
MWUVTCYCKYJPLA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CCCC(=O)NCC3=CC=CC=N3 |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NO2)CCCC(=O)NCC3=CC=CC=N3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B1231391.png)
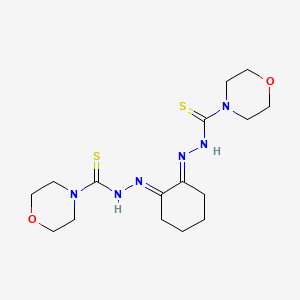
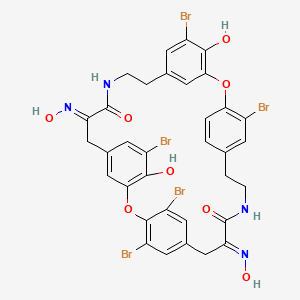
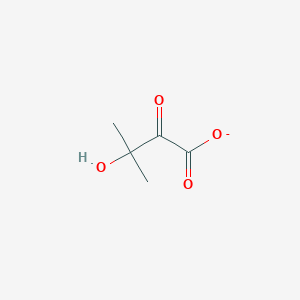
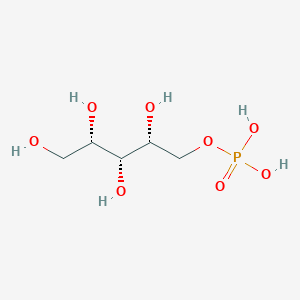
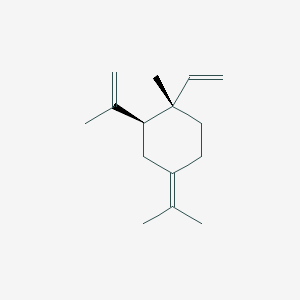
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B1231403.png)
![N-(1,3-benzothiazol-2-yl)-2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide](/img/structure/B1231404.png)

